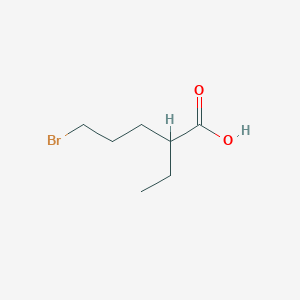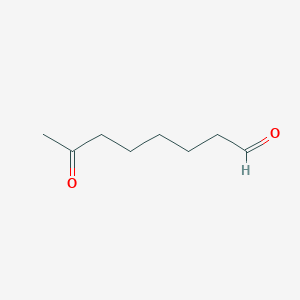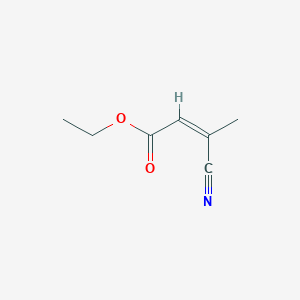
ethyl (Z)-3-cyanobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-cyanobut-2-enoate is an organic compound characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a but-2-enoate backbone The (Z) designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side of the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde, followed by a subsequent dehydration step. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (Z)-3-aminobut-2-enoate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds (e.g., n-butyllithium) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl (Z)-3-cyanobut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-cyanobut-2-enoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Ethyl (Z)-3-cyanobut-2-enoate can be compared with similar compounds such as:
Ethyl (E)-3-cyanobut-2-enoate: The (E) isomer has the cyano and ester groups on opposite sides of the double bond, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl (Z)-3-cyanopent-2-enoate:
This compound’s unique combination of functional groups and geometric configuration makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
40595-04-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
ethyl (Z)-3-cyanobut-2-enoate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |
InChI Key |
ZRKOIZAQWIGYPW-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C#N |
Canonical SMILES |
CCOC(=O)C=C(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


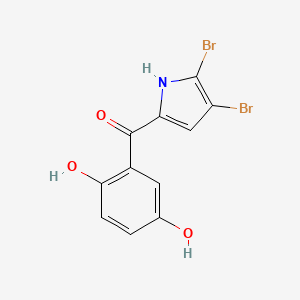
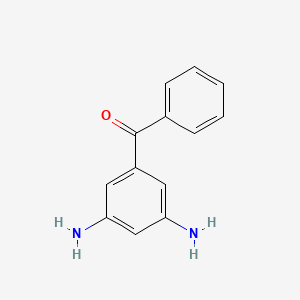
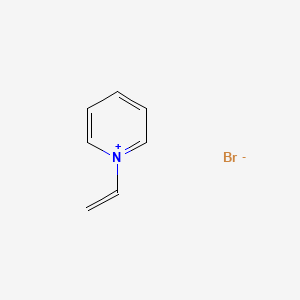



phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
